3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl-
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Overview
Description
3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- is an organic compound with the molecular formula C10H16O. It is a colorless liquid that is less dense than water and slightly soluble in water. This compound is known for its use in various industrial applications, including the production of fragrances and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- can be synthesized through a Diels-Alder reaction involving 2-methyl-1,3-pentadiene and acrolein . This reaction typically requires specific conditions to ensure the formation of the desired product, including controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of 3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- often involves large-scale chemical reactors where the Diels-Alder reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to various biological effects. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-: Similar in structure but with an additional methyl group.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Another related compound with different methyl group positions.
Uniqueness
3-Cyclohexene-1-carboxaldehyde, 1,3-dimethyl- is unique due to its specific methyl group positions, which influence its chemical reactivity and physical properties. This uniqueness makes it valuable in certain industrial applications and scientific research .
Properties
CAS No. |
142457-17-8 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1,3-dimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8-4-3-5-9(2,6-8)7-10/h4,7H,3,5-6H2,1-2H3 |
InChI Key |
GBKFYIUZPUUNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)(C)C=O |
Origin of Product |
United States |
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